Regioisomeric Control of ERK5 Kinase Engagement: 5-yl vs. 6-yl Substitution
The N-(1H-indazol-5-yl)benzenesulfonamide regioisomer is functionally silent at ERK5, whereas the N-(1H-indazol-6-yl)benzenesulfonamide regioisomer inhibits ERK5 with an enzymatic IC50 of 4.7 \u00b1 0.04 \u00b5M. This demonstrates that the 5-yl isomer provides a selectivity-sparing scaffold for targets other than ERK5 [1].
| Evidence Dimension | Enzymatic ERK5 inhibition |
|---|---|
| Target Compound Data | No measurable ERK5 inhibition at concentrations tested (inferred from absence of reported activity in the ERK5 screen that identified the 6-yl isomer) |
| Comparator Or Baseline | N-(1H-indazol-6-yl)benzenesulfonamide (compound 30): ERK5 IC50 = 4.7 \u00b1 0.04 \u00b5M |
| Quantified Difference | Qualitative difference: 6-yl isomer active, 5-yl isomer inactive at ERK5 under identical screening conditions |
| Conditions | Enzymatic assay; ERK5 kinase domain; high-throughput screen that identified indazole-sulfonamide hits |
Why This Matters
Procurement of the 5-yl isomer allows researchers to interrogate off-ERK5 targets without confounding ERK5 activity, an option not available with the 6-yl isomer.
- [1] Myers, S.M. Design and synthesis of small-molecule ERK5 inhibitors for anti-cancer therapy. Doctoral thesis, Newcastle University, 2018. Compound 30: N-(1H-indazol-6-yl)benzenesulfonamide, enzymatic ERK5 IC50 = 4.7 \u00b1 0.04 \u00b5M. View Source
